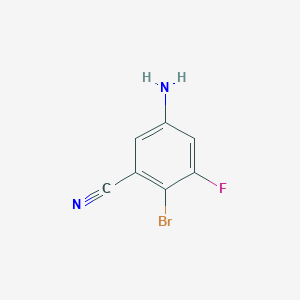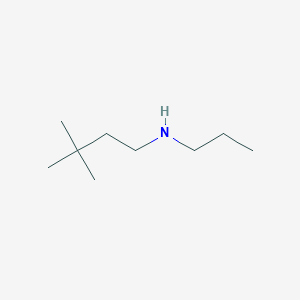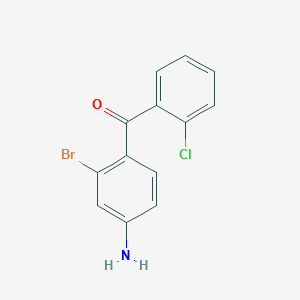
3-N-methyl-3-N-(2-pyrrolidin-1-ylethyl)benzene-1,3-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-N-methyl-3-N-(2-pyrrolidin-1-ylethyl)benzene-1,3-diamine is a compound that features a benzene ring substituted with two amine groups and a pyrrolidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-N-methyl-3-N-(2-pyrrolidin-1-ylethyl)benzene-1,3-diamine typically involves the reaction of 3-nitrobenzaldehyde with pyrrolidine and subsequent reduction of the nitro group to an amine. The reaction conditions often include the use of reducing agents such as hydrogen gas in the presence of a palladium catalyst or other suitable reducing agents .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
3-N-methyl-3-N-(2-pyrrolidin-1-ylethyl)benzene-1,3-diamine can undergo various chemical reactions, including:
Oxidation: The amine groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro groups can be reduced to amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Electrophiles: Halogens, sulfonyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction will yield amines.
Applications De Recherche Scientifique
3-N-methyl-3-N-(2-pyrrolidin-1-ylethyl)benzene-1,3-diamine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural features that may interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 3-N-methyl-3-N-(2-pyrrolidin-1-ylethyl)benzene-1,3-diamine involves its interaction with specific molecular targets. The pyrrolidine ring can interact with enzymes or receptors, potentially inhibiting or activating their function. The exact pathways and targets depend on the specific application and biological context .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methyl-N3-[4-(pyridin-3-yl)pyrimidin-2-yl]benzene-1,3-diamine: Similar structure but with a pyrimidine ring instead of a pyrrolidine ring.
N~3~- [3- (1H-INDOL-6-YL)BENZYL]PYRIDINE-2,3-DIAMINE: Contains an indole moiety, which is structurally different but shares some functional similarities.
Uniqueness
3-N-methyl-3-N-(2-pyrrolidin-1-ylethyl)benzene-1,3-diamine is unique due to its specific combination of a benzene ring with amine groups and a pyrrolidine ring. This structure provides distinct chemical and biological properties that can be leveraged in various applications.
Propriétés
Formule moléculaire |
C13H21N3 |
|---|---|
Poids moléculaire |
219.33 g/mol |
Nom IUPAC |
3-N-methyl-3-N-(2-pyrrolidin-1-ylethyl)benzene-1,3-diamine |
InChI |
InChI=1S/C13H21N3/c1-15(9-10-16-7-2-3-8-16)13-6-4-5-12(14)11-13/h4-6,11H,2-3,7-10,14H2,1H3 |
Clé InChI |
GISMVSSWCSZAFY-UHFFFAOYSA-N |
SMILES canonique |
CN(CCN1CCCC1)C2=CC=CC(=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-Bromo-2-[(4-cyclopropylphenyl)methyl]benzonitrile](/img/structure/B13869704.png)
![Methyl 3-amino-7-methoxythieno[3,2-b]pyridine-2-carboxylate](/img/structure/B13869708.png)
![tert-butyl N-[2-[2-[2-(4-chloroimidazol-1-yl)-5-nitrophenoxy]ethoxy]ethyl]carbamate](/img/structure/B13869718.png)

![1-Ethyl-3-methyl-4,5-dihydropyrazolo[3,4-c]pyridine](/img/structure/B13869731.png)
![2-[3-(Chloromethyl)phenyl]thiophene](/img/structure/B13869735.png)

![Methyl 2-{[(5-chloro-2-thienyl)carbonyl]amino}-4-methyl-5-nitrobenzoate](/img/structure/B13869765.png)
![2-Thieno[3,2-b]pyridin-5-ylacetonitrile](/img/structure/B13869768.png)

![Tert-butyl 4-[2-fluoro-4-(hydroxymethyl)phenyl]piperazine-1-carboxylate](/img/structure/B13869777.png)
